molecular formula C15H14N2O2 B1279623 2-Amino-4-(benzyloxy)-5-methoxybenzonitrile CAS No. 385785-02-4

2-Amino-4-(benzyloxy)-5-methoxybenzonitrile

Cat. No. B1279623
Key on ui cas rn: 385785-02-4
M. Wt: 254.28 g/mol
InChI Key: GAOSRWTZALOJOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06919338B2

Procedure details

2-nitro-4-benzyloxy-5-methoxybenzonitrile (40 g, 125 mmol) tetrabutylammonium chloride (21 g, 75 mmol) in methylenechloride (500 ml) was treated with Na2S2O4 (180 g, 87.9 mmol) in H2O (700 ml), sodium hydrosulfite was added over 45 minutes, and the mixture was stirred for 2 hours at room temperature. Sodium hydroxyde was added (pH 8.2) the mixture was extracted with methylene chloride. The organic phase was made acidic with HCl-ether (2.3N, 250 ml), the solid was recovered, suspended in methanol (250 ml) and treated with a saturated solution of sodium bicarbonate (pH 8.1). The solid was recovered, washed with water, ether to give title compound (30.7 g, 97%).
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
180 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
97%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:11]=[C:10]([O:12][CH2:13][C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[C:9]([O:20][CH3:21])=[CH:8][C:5]=1[C:6]#[N:7])([O-])=O.[Na]>C(Cl)Cl.O.S(S([O-])=O)([O-])=O.[Na+].[Na+]>[NH2:1][C:4]1[CH:11]=[C:10]([O:12][CH2:13][C:14]2[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=2)[C:9]([O:20][CH3:21])=[CH:8][C:5]=1[C:6]#[N:7] |f:4.5.6,^1:21|

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C#N)C=C(C(=C1)OCC1=CC=CC=C1)OC
Name
Quantity
500 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
700 mL
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
Name
Quantity
180 g
Type
solvent
Smiles
[O-]S(=O)S(=O)[O-].[Na+].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Name
mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 2 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added over 45 minutes
Duration
45 min
EXTRACTION
Type
EXTRACTION
Details
was extracted with methylene chloride
CUSTOM
Type
CUSTOM
Details
the solid was recovered
ADDITION
Type
ADDITION
Details
treated with a saturated solution of sodium bicarbonate (pH 8.1)
CUSTOM
Type
CUSTOM
Details
The solid was recovered
WASH
Type
WASH
Details
washed with water, ether

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC1=C(C#N)C=C(C(=C1)OCC1=CC=CC=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 30.7 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 96.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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